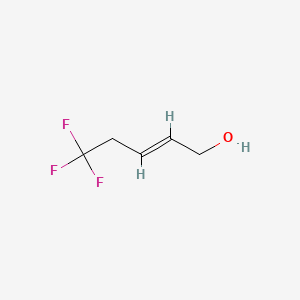
5,5,5-Trifluoropent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trifluoropent-2-en-1-ol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-2-en-1-ol typically involves the introduction of fluorine atoms into the pentenol structure. One common method is the nucleophilic substitution reaction where fluorine-containing groups are introduced to the molecule. For instance, the use of 1,1-difluoro-1-alkenes as precursors in cyclization reactions is notable . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,5-Trifluoropent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
5,5,5-Trifluoropent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are important in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 5,5,5-Trifluoropent-2-en-1-ol exerts its effects is primarily through its interaction with molecular targets influenced by the trifluoromethyl group. This group affects the electron density distribution along the molecule, leading to unique reactivity patterns. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,5-Trifluoropentan-1-ol: Similar in structure but lacks the double bond present in 5,5,5-Trifluoropent-2-en-1-ol.
5,5-Difluoro-5-phosphono-pent-2-en-1-yl nucleosides: These compounds have similar fluorinated structures and are investigated for their antiviral properties.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the double bond, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications.
Eigenschaften
Molekularformel |
C5H7F3O |
|---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
(E)-5,5,5-trifluoropent-2-en-1-ol |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h1-2,9H,3-4H2/b2-1+ |
InChI-Schlüssel |
WNQKJOFRUYHRRB-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/CO)C(F)(F)F |
Kanonische SMILES |
C(C=CCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


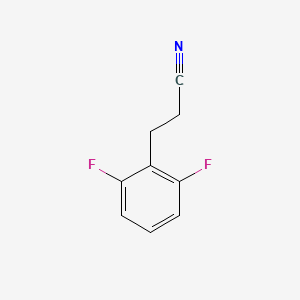
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
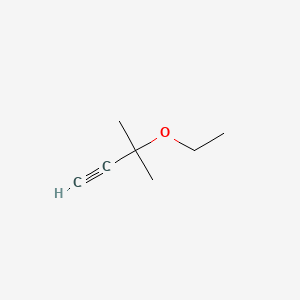
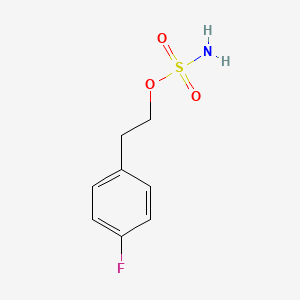

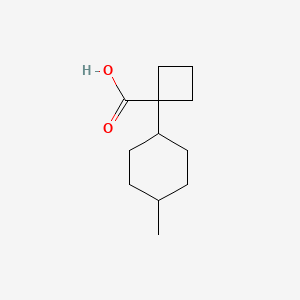

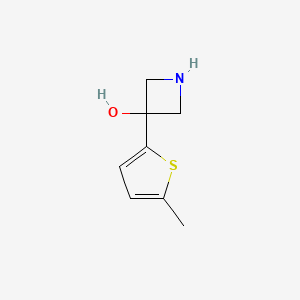
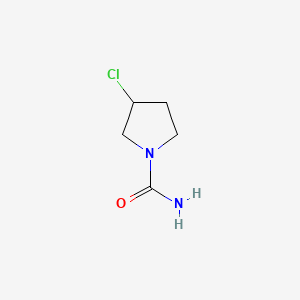
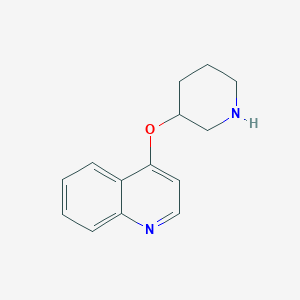
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
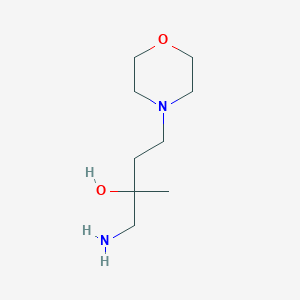

![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
